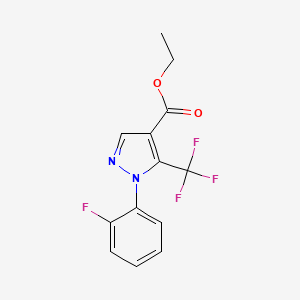

Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Compound Classification and Significance

Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate belongs to the important class of fluorinated pyrazole derivatives, which represent one of the most significant categories of organofluorine compounds in modern medicinal chemistry. The compound features a five-membered heterocyclic ring containing two adjacent nitrogen atoms, characteristic of the pyrazole family. This structural framework has been extensively studied for its diverse biological activities and synthetic versatility. The incorporation of fluorine atoms, particularly the trifluoromethyl group, enhances the compound's pharmacological properties by increasing lipophilicity and metabolic resistance.

The significance of this compound extends beyond its individual properties to its role as a representative member of a broader class of fluorinated heterocycles that have revolutionized pharmaceutical research. Trifluoromethyl-containing compounds exhibit frequently enhanced biological activities compared to their non-fluorinated analogs. The unique combination of the pyrazole core with fluorine substituents positions this compound as an important synthetic target and research tool in contemporary organic chemistry.

Research Applications and Industrial Relevance

Current research applications of this compound span multiple disciplines within chemical sciences. In pharmaceutical development, the compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways. Agricultural chemistry research has identified potential applications in the development of new agrochemicals, including herbicides and fungicides, where the compound's ability to inhibit specific biological pathways in plants proves valuable. Material science investigations have explored the compound's properties in creating advanced polymers with enhanced thermal stability and chemical resistance.

The industrial relevance of this compound is reflected in its availability from multiple chemical suppliers and its inclusion in various research databases. The compound's synthetic accessibility and versatile reactivity make it an attractive building block for further chemical transformations. Research programs focused on fluorine chemistry utilize this compound as a valuable tool for exploring new fluorinated compounds that exhibit unique reactivity and stability profiles.

Properties

IUPAC Name |

ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4N2O2/c1-2-21-12(20)8-7-18-19(11(8)13(15,16)17)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZRTCPWYCEQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with ethyl trifluoroacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 150°C and the use of solvents like dichloromethane, acetonitrile, or water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate acts as a crucial intermediate in the synthesis of bioactive molecules. Its unique molecular structure allows for the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic agents.

Case Study: Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, one study highlighted a series of pyrazole derivatives that showed superior inhibition of COX-1 and COX-2 enzymes compared to standard drugs like celecoxib and indomethacin, with IC50 values indicating high potency (e.g., COX-2 IC50 = 0.01 μM) .

Agricultural Chemistry

The compound is also explored for its potential as an agrochemical, particularly as a herbicide or fungicide. Its ability to inhibit specific biological pathways in plants makes it a candidate for developing new agricultural products.

Research Findings

- Herbicidal Activity : Research indicates that compounds with similar structures can disrupt plant growth by interfering with metabolic pathways essential for plant development .

- Fungicidal Properties : Studies show that pyrazole derivatives can effectively combat fungal pathogens, enhancing crop protection strategies .

Material Science

In material science, this compound is investigated for its properties in creating advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Application in Polymer Development

The compound's trifluoromethyl group contributes to improved material characteristics, making it suitable for applications in industries requiring durable materials .

Biochemical Research

This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its role as a tool in understanding disease mechanisms is significant.

Insights into Disease Mechanisms

Research utilizing this compound has provided insights into various diseases by elucidating metabolic pathways and identifying potential therapeutic targets . For example, studies have shown its potential to inhibit enzymes involved in inflammatory processes.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Potent COX-1/COX-2 inhibitors (IC50 values) |

| Agricultural Chemistry | Herbicides/Fungicides | Inhibition of plant growth and fungal pathogens |

| Material Science | Advanced materials | Enhanced thermal stability and chemical resistance |

| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways related to diseases |

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, contributing to its potency and efficacy.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-fluorophenyl group in the target compound likely offers a balance between lipophilicity and steric hindrance compared to bulkier groups like 2-(1-methoxyethyl)phenyl or electron-deficient heteroaryl rings .

- Biological Relevance : Compounds with electron-withdrawing groups (e.g., -CF₃, -Br) exhibit enhanced binding to targets like Keap1 or angiogenesis-related proteins .

- Synthetic Accessibility : The ethyl ester moiety simplifies derivatization into carboxylic acids, a common strategy for prodrug development .

Biological Activity

Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, with CAS number 618070-61-4, is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₃H₁₀F₄N₂O₂

- Molecular Weight : 302.22 g/mol

- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a fluorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Pyrazole derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes. The selectivity for COX-2 over COX-1 is particularly relevant for developing anti-inflammatory drugs with fewer gastrointestinal side effects .

- Anticancer Activity : Some studies indicate that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC₅₀ values in the low micromolar range against human colon and breast cancer cells .

- Neuroprotective Effects : Research suggests that certain pyrazole compounds may exert neuroprotective effects, potentially through the modulation of neuroinflammatory pathways and inhibition of neuronal apoptosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of pyrazole derivatives, including this compound, for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The compound demonstrated significant reduction in edema compared to controls, suggesting strong anti-inflammatory potential .

Case Study 2: Anticancer Efficacy

Research conducted on various pyrazole derivatives indicated that modifications to the aryl substituent could enhance anticancer activity. This compound was tested against multiple human tumor cell lines, showing promising results with IC₅₀ values indicating effective cytotoxicity .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A starting material such as ethyl acetoacetate reacts with substituted hydrazines (e.g., 2-fluorophenylhydrazine) and trifluoromethylating agents under controlled conditions. For example, cyclocondensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can yield intermediates like ethyl 5-methyl-1-phenylpyrazole-4-carboxylate, which undergoes fluorination and trifluoromethylation . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–100°C), and catalysts (e.g., K₂CO₃ for ester hydrolysis). Purity is enhanced via silica gel chromatography, as demonstrated in similar pyrazole syntheses .

Q. How is the crystal structure of this compound determined, and what insights do bond lengths/angles provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Bond lengths : The C–F bond in the 2-fluorophenyl group (~1.34 Å) and C–CF₃ bond (~1.53 Å) indicate strong electronegativity effects.

- Dihedral angles : The angle between the pyrazole ring and fluorophenyl substituent (e.g., ~5–10°) influences steric interactions and π-π stacking .

- Hydrogen bonding : Interactions like N–H···O in carboxylate derivatives stabilize the crystal lattice .

Q. What analytical techniques are recommended for purity assessment and structural validation?

- Methodological Answer :

- HPLC : To quantify purity (>98% for pharmacological studies) using C18 columns and acetonitrile/water gradients .

- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl (-CF₃) and fluorophenyl groups. ¹H NMR reveals ester (-COOEt) and pyrazole proton environments .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 317.06) .

Advanced Research Questions

Q. How do substituents (e.g., -CF₃, 2-fluorophenyl) influence electronic properties and reactivity?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, -CF₃ lowers LUMO energy, enhancing electrophilicity .

- Experimental Validation : Substituent effects are probed via Hammett plots by comparing reaction rates of analogs (e.g., -Cl vs. -CF₃) in nucleophilic substitutions .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Vibrational Analysis : Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-simulated spectra. Discrepancies in peak positions may arise from solvent effects or crystal packing, requiring corrections (e.g., PCM solvent models) .

- Dynamic Effects : MD simulations account for temperature-dependent conformational changes that alter NMR chemical shifts .

Q. How to design experiments to study the compound’s potential as a pharmaceutical intermediate?

- Methodological Answer :

- Bioisosteric Replacement : Replace the ester group (-COOEt) with amides or carboxylic acids to enhance bioavailability, guided by SAR studies on similar pyrazoles (e.g., anti-inflammatory or kinase inhibitor activity) .

- In Vitro Assays : Test against target enzymes (e.g., COX-2 or EGFR) using fluorescence polarization or SPR. Reference compounds like CDPPB (mGluR5 ligand) provide assay design benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.